5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride
Description
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is a bicyclic heterocyclic compound featuring fused pyridine and pyridazine rings. Its molecular formula is C₇H₁₀ClN₃O (monoisotopic mass: 187.63 g/mol), with a hydrochloride salt enhancing solubility and stability for pharmacological applications . This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and receptor modulation, though its specific biological targets remain under investigation .
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;/h4,8H,1-3H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXAZNTAJAYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and solvent conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride has been investigated for its pharmacological potential, particularly in the following areas:
1. Histone Demethylase Inhibition
- Recent studies have highlighted the compound's ability to act as a potent inhibitor of histone lysine demethylases (KDMs), specifically KDM4 and KDM5 subfamilies. These enzymes play crucial roles in epigenetic regulation and are implicated in various cancers. The compound's structure allows it to bind effectively to the active sites of these demethylases, inhibiting their activity and potentially affecting cancer progression .
2. Antimicrobial Activity
- The compound has shown promise in antimicrobial applications. Its derivatives are being explored for their ability to inhibit bacterial growth and combat resistant strains. The mechanism of action is believed to involve interference with bacterial metabolic pathways .
3. Anticancer Properties
- Beyond its role as a histone demethylase inhibitor, this compound has been studied for direct anticancer effects. Research indicates that it can induce apoptosis in cancer cells through various signaling pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Cyclization Reactions : Utilizing specific catalysts and controlled conditions to form the bicyclic structure.
- Modification of Functional Groups : Through oxidation and reduction reactions to create derivatives with enhanced biological activity.
Case Study 1: Inhibition of KDMs
A study focused on the structure-activity relationship (SAR) of various derivatives of this compound demonstrated significant inhibition against KDM4B and KDM5B. Compounds were tested in cellular assays where they showed selectivity over other KDM subfamilies while maintaining cellular permeability .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of the compound were tested against multiple strains of bacteria. Results indicated that certain modifications led to increased potency against resistant strains of Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications for enhancing antimicrobial efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes and interference with cellular metabolic pathways.
Comparison with Similar Compounds
Pyridazinone Derivatives with Trifluoromethyl Substitutions
4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride (C₈H₉ClF₃N₃O, monoisotopic mass: 255.039 g/mol) differs by a trifluoromethyl (-CF₃) group at position 3. This substitution increases lipophilicity and metabolic stability, making it more suitable for central nervous system (CNS) targets. However, the -CF₃ group may reduce solubility compared to the parent compound .
| Property | Target Compound | Trifluoromethyl Analog |
|---|---|---|
| Molecular Formula | C₇H₁₀ClN₃O | C₈H₉ClF₃N₃O |
| Monoisotopic Mass (g/mol) | 187.63 | 255.039 |
| Key Substituent | None | -CF₃ at position 4 |
| Solubility | Moderate (HCl salt) | Lower due to -CF₃ |
Pyrido-Thieno-Pyrimidinone Derivatives
Compounds like 7-alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one (Table 2 in ) share a fused pyrido-thieno-pyrimidinone core. These analogs exhibit high affinity for BET bromodomains (BRD3/4), with IC₅₀ values in the nanomolar range. The thieno-pyrimidinone ring enhances π-π stacking interactions in binding pockets, whereas the pyridazinone scaffold in the target compound may prioritize different binding modes .
Pyrido-Pyrimidinone Hydrochlorides
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride (C₇H₁₀ClN₃O) replaces the pyridazine ring with pyrimidine. This structural shift alters electronic properties and hydrogen-bonding capacity. Pyrimidinone derivatives are prominent as GPR119 agonists (EC₅₀: 40 nM–14 μM) but show reduced kinase inhibition compared to pyridazinone analogs .
Naphthyridinone-Based Kinase Inhibitors
8-Substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives () share a fused bicyclic system but incorporate a naphthyridinone core.
Substituted Pyridazinones with Halogen or Aryl Groups
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones () feature halogen and aryl substituents, enhancing steric bulk and π-stacking. These derivatives are typically used in antimicrobial studies but lack the fused pyrido ring system of the target compound, limiting their application in kinase modulation .
Data Table: Structural and Functional Comparison
Biological Activity
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
- Molecular Formula : CHNO
- Molecular Weight : 151.17 g/mol
- CAS Number : 1443292-30-5
- Purity : 97% .
The compound's structure features a bicyclic framework that contributes to its diverse biological activities. Its hydrochloride form enhances solubility and bioavailability.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial pathways in cancer cell proliferation and survival . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Antioxidant Activity : In vitro studies have demonstrated that the compound possesses significant antioxidant properties, which can mitigate oxidative stress in cells . This activity is vital for protecting cellular components from damage caused by reactive oxygen species.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Properties
Several studies have focused on the anticancer potential of this compound:
- Cell Line Studies : The compound was tested against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. Results indicated a dose-dependent decrease in cell viability with IC values ranging from 10 to 30 µM .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC-3 | 25 |
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a regimen including this compound. The results showed a significant reduction in tumor size in approximately 40% of participants after three months of treatment .
- Neuroprotection in Animal Models : In a study using mice with induced neurodegeneration, administration of the compound improved behavioral outcomes and reduced markers of oxidative stress in brain tissues .
Q & A
Q. Q1. What are the validated synthetic routes for 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves cyclization of substituted pyridazine precursors. For example, halogenation at the pyridazine core followed by reductive amination under acidic conditions can yield the tetrahydropyrido scaffold. Key parameters include:
- Catalyst Selection : Use of Pd/C or Raney Ni for hydrogenation steps to avoid over-reduction .
- pH Control : Hydrochloride salt formation requires stoichiometric HCl addition during crystallization to ensure purity >98% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetone or THF .
Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Analysis :
- HRMS : Validate molecular ion [M+H]+ with <2 ppm error to rule out isomeric impurities .
Q. Q3. What chromatographic methods are recommended for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min. Detection at 254 nm ensures resolution of hydrolytic degradation products .
- TLC : Petroleum ether/ethyl acetate (1:1) as eluent; Rf ≈ 0.4 under UV 254 nm .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectral data arising from tautomeric forms or solvatomorphism?
Methodological Answer:
- Variable Temperature NMR : Conduct 1H NMR at 25°C and 60°C to identify dynamic tautomerism (e.g., keto-enol shifts in pyridazinone) .
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures to detect polymorphic variations .
- DSC/TGA : Monitor endothermic events (e.g., melting points >200°C) to distinguish anhydrous vs. hydrate forms .
Q. Q5. What strategies optimize the scalability of the synthesis while minimizing impurities?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs) to identify robust conditions .
- In-line FTIR : Monitor intermediate formation (e.g., imine or amide peaks) to halt reactions at >90% conversion .
- Purification : Use recrystallization from ethanol/H2O (4:1) to remove unreacted starting materials and diastereomeric byproducts .
Q. Q6. How can researchers assess the compound’s stability under accelerated storage conditions?
Methodological Answer:
- ICH Guidelines : Store samples at 40°C/75% RH for 6 months. Analyze degradation via:
- Kinetic Modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .
Critical Considerations
- Impurity Profiling : Use LC-HRMS to detect analogs like 7-benzyl derivatives (common during alkylation steps) .
- Regulatory Compliance : Follow EP/USP guidelines for residual solvent limits (e.g., acetone <5000 ppm) .
- Safety : Handle hydrochloride salts in fume hoods to avoid inhalation of acidic aerosols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
